molecular formula C10H10N2O2 B2815872 2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one CAS No. 908230-35-3

2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one

Cat. No. B2815872
CAS RN: 908230-35-3
M. Wt: 190.202
InChI Key: MNCHVPRJHLOQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction . Another compound, 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst . Another study reported the selective acylation of the phenolic hydroxy group of (hydroxyalkyl)phenols using vinyl carboxylates as acyl donors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the synthesized 2-(2′,4 ′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole were found to be fluorescent and their emission characteristics were very sensitive to the micro-environment . An electrochemical sensor based on (E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol (anil) was developed for the detection of iodide anions .

Safety and Hazards

The safety data sheets of similar compounds like 4-(4-Hydroxyphenyl)-2-butanone and 2-(4-Hydroxyphenylazo)benzoic acid provide information about the potential hazards, precautions for handling and storage, and first-aid measures .

Future Directions

The future directions for research on similar compounds include improving the synthesis methods for better yield and cost-effectiveness , and engineering microorganisms for high-level production of bioproducts . Further studies are also needed to explore the potential therapeutic and agrochemical applications of these compounds .

properties

IUPAC Name

2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-2-4-9(13)5-3-8/h2-6,11,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTQGCZCTNOIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Reactant of Route 5
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Reactant of Route 6
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.